Scientific Field: Organic Synthesis Chemistry.
Methods of Application: The compound is synthesized from α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N.
Results or Outcomes: The result of this synthesis is structurally various bromomethyl cyclopropane.
1-(Bromomethyl)cyclopropane-1-carbonitrile (also known as 1-(bromomethyl)-1-cyanocyclopropane) is a small organic molecule with the chemical formula C5H6BrN. Information on its origin and specific significance in scientific research is currently limited. However, its structure suggests potential applications as a building block in organic synthesis due to the presence of a reactive bromomethyl group and a nitrile functional group [].
The key feature of 1-(bromomethyl)cyclopropane-1-carbonitrile is its cyclic structure. It consists of a three-membered cyclopropane ring with a bromomethyl group (CH2Br) attached to one carbon atom and a cyano group (CN) attached to the adjacent carbon atom []. The cyclopropane ring is known for its inherent strain due to bond angle limitations, making it reactive towards ring-opening reactions []. The presence of the electron-withdrawing cyano group can further influence the reactivity of the molecule.
C3H6BrN ( + Nu- ) -> C3H6N-Nu + Br-
The strained cyclopropane ring can react with various reagents to undergo ring-opening reactions. Depending on the reagent, different products can be formed [].
The cyano group can participate in various reactions, such as reduction to a primary amine or hydrolysis to a carboxylic acid under specific conditions [].
Irritant